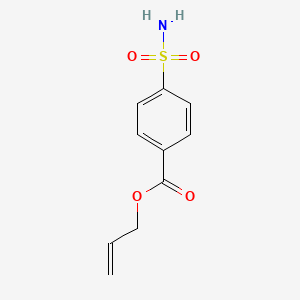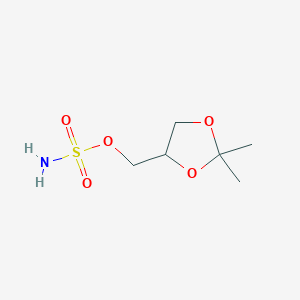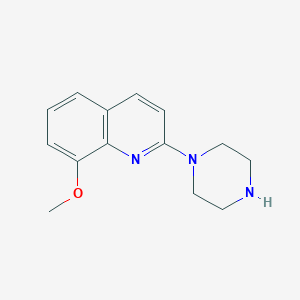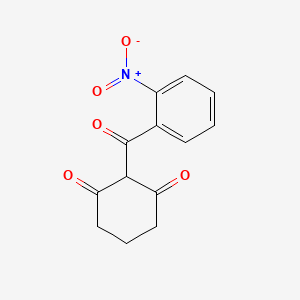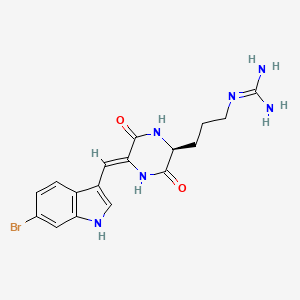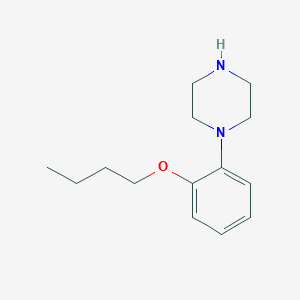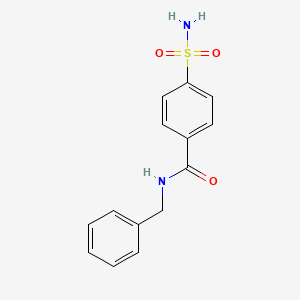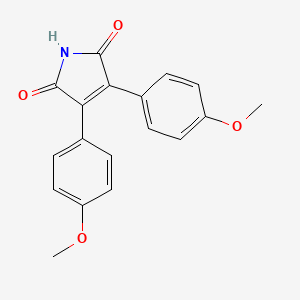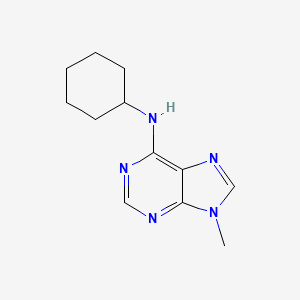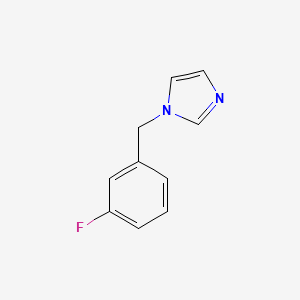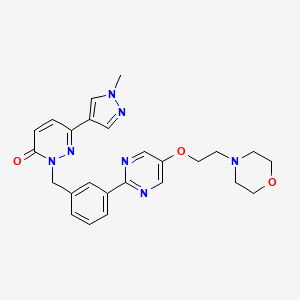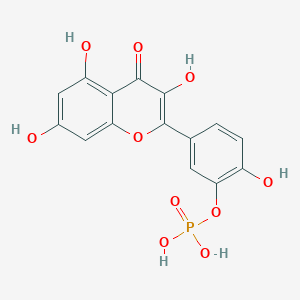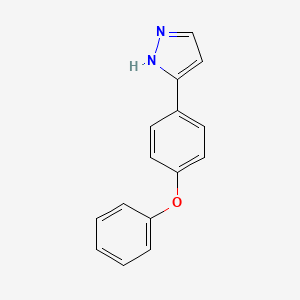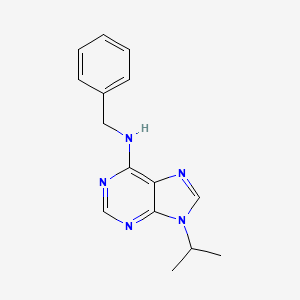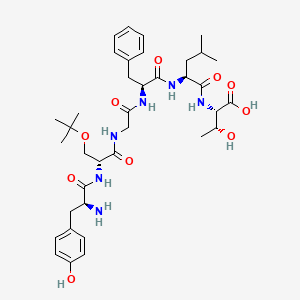
Dstbulet
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dstbulet: is a peptide ligand known for its high selectivity towards the delta-opioid receptor (DOP). This compound is primarily used in experimental pharmacology to study the effects and mechanisms of delta-opioid receptor activation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Dstbulet is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include:
Protecting Groups: To prevent unwanted side reactions, amino acids are protected with groups like Fmoc (9-fluorenylmethyloxycarbonyl).
Coupling Reagents: Agents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) are used to facilitate peptide bond formation.
Cleavage: The final peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods: : While this compound is primarily synthesized for research purposes, industrial-scale production would follow similar SPPS protocols, with optimizations for yield and purity. Automation and high-throughput techniques can be employed to scale up the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: : Dstbulet undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in an organic solvent.
Major Products
Oxidation: Formation of oxidized peptide derivatives.
Reduction: Formation of reduced peptide derivatives.
Substitution: Formation of substituted peptide derivatives.
Aplicaciones Científicas De Investigación
Dstbulet has a wide range of applications in scientific research, including:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Employed in receptor binding studies to understand the interaction between peptides and delta-opioid receptors.
Medicine: Investigated for its potential analgesic effects and its role in pain management.
Industry: Utilized in the development of new pharmacological agents targeting opioid receptors
Mecanismo De Acción
Dstbulet exerts its effects by selectively binding to the delta-opioid receptor (DOP). This binding activates the receptor, leading to a cascade of intracellular signaling events. The primary molecular targets include:
G-proteins: Activation of G-proteins leads to the inhibition of adenylate cyclase, reducing cyclic AMP levels.
Ion Channels: Modulation of ion channels, such as calcium and potassium channels, affects neuronal excitability and neurotransmitter release.
Comparación Con Compuestos Similares
Dstbulet is unique in its high selectivity for the delta-opioid receptor. Similar compounds include:
DPDPE: Another peptide ligand with high selectivity for the delta-opioid receptor.
SNC-80: A synthetic non-peptidic ligand for the delta-opioid receptor.
Naltrindole: A high-affinity antagonist for the delta-opioid receptor.
This compound stands out due to its peptide nature and its specific applications in experimental pharmacology.
Propiedades
Número CAS |
111035-56-4 |
|---|---|
Fórmula molecular |
C37H54N6O10 |
Peso molecular |
742.9 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C37H54N6O10/c1-21(2)16-27(35(50)43-31(22(3)44)36(51)52)41-34(49)28(18-23-10-8-7-9-11-23)40-30(46)19-39-33(48)29(20-53-37(4,5)6)42-32(47)26(38)17-24-12-14-25(45)15-13-24/h7-15,21-22,26-29,31,44-45H,16-20,38H2,1-6H3,(H,39,48)(H,40,46)(H,41,49)(H,42,47)(H,43,50)(H,51,52)/t22-,26+,27+,28+,29-,31+/m1/s1 |
Clave InChI |
DOMQMNWQZKXZCU-GUVNKXFDSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |
| 111035-56-4 | |
Secuencia |
YXGFLT |
Sinónimos |
(Ser(2)(O-t-butyl)-Leu(5))enkephalyl-Thr(6) DSTBULET Leu(5) enkephalin, Ser(2)(O-tert-butyl)-Thr(6) Tyr-Ser(O-tert-Bu)-Gly-Phe-Leu-Thr tyrosyl-seryl(O-tert-butyl)-glycyl-phenylalanyl-leucyl-threonine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


